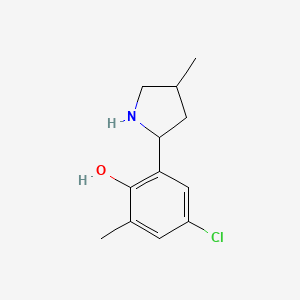![molecular formula C11H13NO3 B12868304 2,5-Diethoxybenzo[d]oxazole](/img/structure/B12868304.png)
2,5-Diethoxybenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diethoxybenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their wide range of biological activities and applications in medicinal chemistry The structure of this compound consists of a benzene ring fused with an oxazole ring, with ethoxy groups attached at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethoxybenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ortho-phenylenediamine with ethyl chloroformate, followed by cyclization in the presence of a base. Another approach involves the use of 2-aminophenol and diethyl carbonate under reflux conditions to form the desired benzoxazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and efficient catalytic systems to enhance yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Diethoxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups .
Aplicaciones Científicas De Investigación
2,5-Diethoxybenzo[d]oxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2,5-Diethoxybenzo[d]oxazole exerts its effects varies depending on the application. In antimicrobial activity, it disrupts the cell membrane integrity of bacteria and fungi. In anticancer applications, it induces apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the inhibition of topoisomerase enzymes .
Comparación Con Compuestos Similares
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Comparison: 2,5-Diethoxybenzo[d]oxazole is unique due to the presence of ethoxy groups at both the 2 and 5 positions, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and electronic properties, making it suitable for specific applications where other benzoxazole derivatives may not be as effective .
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
2,5-diethoxy-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO3/c1-3-13-8-5-6-10-9(7-8)12-11(15-10)14-4-2/h5-7H,3-4H2,1-2H3 |
Clave InChI |
UXDLZJHZQHQEAK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)OC(=N2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate](/img/structure/B12868259.png)

![5-Iodobenzo[d]oxazole-2-carbonitrile](/img/structure/B12868270.png)





![2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]benzeneboronic acid](/img/structure/B12868290.png)
![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide](/img/structure/B12868300.png)
